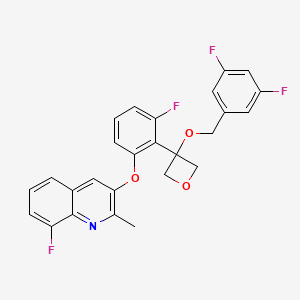

Antituberculosis agent-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H19F4NO3 |

|---|---|

Molecular Weight |

469.4 g/mol |

IUPAC Name |

3-[2-[3-[(3,5-difluorophenyl)methoxy]oxetan-3-yl]-3-fluorophenoxy]-8-fluoro-2-methylquinoline |

InChI |

InChI=1S/C26H19F4NO3/c1-15-23(10-17-4-2-6-21(30)25(17)31-15)34-22-7-3-5-20(29)24(22)26(13-32-14-26)33-12-16-8-18(27)11-19(28)9-16/h2-11H,12-14H2,1H3 |

InChI Key |

YLGFHYCMWZAAJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC(=CC(=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of TBA-7371: A Novel Antituberculosis Agent Targeting the Mycobacterial Cell Wall

A Technical Whitepaper on the Discovery, Synthesis, and Evaluation of a Promising DprE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a formidable global health challenge, necessitating the urgent development of novel therapeutics with unique mechanisms of action. This whitepaper provides an in-depth technical guide to TBA-7371, a promising antituberculosis agent currently in clinical development. It is highly probable that "Antituberculosis agent-7" is a colloquial or internal reference to this compound. TBA-7371 is a potent, non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. This document details the discovery, synthesis, mechanism of action, and comprehensive preclinical and clinical evaluation of TBA-7371, presenting key quantitative data, detailed experimental protocols, and visualizations of its mode of action and development workflow.

Introduction

The landscape of tuberculosis treatment has been marred by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This has created a critical need for new drugs that can overcome existing resistance mechanisms and shorten the lengthy treatment regimens of current therapies. TBA-7371 has emerged as a significant candidate in the TB drug development pipeline, offering a novel mechanism of action that is distinct from existing first- and second-line drugs.

Discovery and Synthesis

TBA-7371 was identified through a collaborative effort between AstraZeneca and the TB Alliance. It is a derivative of the 1,4-azaindole class of compounds, which was developed using a scaffold morphing approach from an initial imidazopyridine hit.[1] This strategy aimed to optimize the compound's antimycobacterial activity, physicochemical properties, and pharmacokinetic profile.

While a detailed, step-by-step synthesis protocol for TBA-7371 is not publicly available due to its status as a compound in clinical development, the general approach involves the synthesis and modification of the 1,4-azaindole core. The synthesis of related azaindole derivatives as DprE1 inhibitors has been described in the scientific literature, providing a foundational understanding of the synthetic strategies employed.[2][3]

Mechanism of Action

TBA-7371 exerts its bactericidal effect by targeting a crucial enzyme in the biosynthesis of the mycobacterial cell wall: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a key component of the decaprenyl-phosphate-arabinose pathway, which is responsible for the formation of arabinogalactan and lipoarabinomannan, essential structural components of the mycobacterial cell wall.

TBA-7371 is a non-covalent inhibitor of DprE1, binding to the enzyme and preventing its catalytic activity.[1] This inhibition disrupts the synthesis of the arabinan layer of the cell wall, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Figure 1: Signaling pathway illustrating the mechanism of action of TBA-7371.

Quantitative Data

The efficacy of TBA-7371 has been demonstrated through extensive in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of TBA-7371

| Parameter | Value | Organism/Target | Reference |

| MIC | 0.64 µg/mL | M. tuberculosis | [4] |

| 1 µg/mL | M. tuberculosis (Erdman & H37Rv) | [4] | |

| MIC Range | 0.78-3.12 µM | M. tuberculosis | |

| MIC90 | 0.64 µg/mL | 96 clinical drug-susceptible and drug-resistant M. tuberculosis isolates | |

| IC50 | 10 nM | DprE1 Enzyme |

Table 2: In Vivo Efficacy of TBA-7371 in Mouse Models

| Mouse Model | Dose | Route of Administration | Treatment Duration | Efficacy (CFU Reduction in Lungs) | Reference |

| BALB/c (Chronic Infection) | 100 mg/kg, once daily | Oral gavage | - | 1.5-log10 | |

| C3HeB/FeJ | 50, 100, 200 mg/kg, twice daily | Oral gavage | 8 weeks | Significant, dose-dependent reduction | [4] |

Table 3: Phase 2a Clinical Trial Data

| Trial Phase | Population | Key Finding | Reference |

| Phase 2a | Patients with drug-susceptible pulmonary tuberculosis | Well-tolerated with significant, dose-dependent bactericidal activity over 14 days |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of TBA-7371.

Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

-

Preparation of Drug Plates: Two-fold serial dilutions of TBA-7371 are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv) is prepared and adjusted to a McFarland standard of 1.0, then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation and Incubation: The prepared inoculum is added to each well of the drug plate. The plate is sealed and incubated at 37°C for 7 days.

-

Addition of Resazurin: A solution of resazurin (typically 0.01% w/v) is added to each well.

-

Reading Results: The plate is re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the drug that prevents this color change.[5][6]

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

DprE1 Inhibition Assay

The inhibitory activity of TBA-7371 against the DprE1 enzyme can be assessed using a radioactive assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified DprE1 and DprE2 enzymes, FAD, ATP, NAD, and NADP in a suitable buffer (e.g., 50 mM Mops, pH 7.9, 10 mM MgCl2).[7]

-

Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of TBA-7371 for a defined period (e.g., 30 minutes at 30°C).[7]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled substrate, 14C-decaprenylphosphoryl-β-D-ribose (14C-DPR).[7]

-

Reaction Quenching and Extraction: After a specific incubation time, the reaction is stopped, and the lipids are extracted.

-

Analysis: The reaction products are analyzed by thin-layer chromatography (TLC) and autoradiography to quantify the conversion of 14C-DPR to 14C-decaprenylphosphoryl-β-D-arabinofuranose (14C-DPA).

-

IC50 Determination: The concentration of TBA-7371 that inhibits 50% of the DprE1 activity (IC50) is calculated from the dose-response curve.

Figure 3: Experimental workflow for the DprE1 inhibition assay.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The bactericidal activity of TBA-7371 in a living organism is evaluated using a mouse model of chronic tuberculosis.

-

Animal Model: BALB/c or C3HeB/FeJ mice are commonly used.

-

Infection: Mice are infected with a low-dose aerosol of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection.[8]

-

Treatment: After a chronic infection is established (typically 4-6 weeks post-infection), mice are treated with TBA-7371 administered by oral gavage at various doses and frequencies. A control group receives the vehicle.

-

Efficacy Assessment: At different time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

-

CFU Enumeration: After incubation for 3-4 weeks, the number of colony-forming units (CFU) is counted to determine the bacterial load in the organs.

-

Data Analysis: The reduction in CFU in the treated groups is compared to the control group to determine the in vivo efficacy of TBA-7371.

Figure 4: Experimental workflow for in vivo efficacy studies in a mouse model.

Conclusion

TBA-7371 represents a significant advancement in the field of antituberculosis drug discovery. Its novel mechanism of action as a non-covalent inhibitor of DprE1 provides a new avenue for combating drug-resistant strains of M. tuberculosis. The compelling preclinical data, demonstrating potent in vitro activity and significant in vivo efficacy, have paved the way for its ongoing clinical evaluation. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted evaluation of TBA-7371, underscoring its potential as a future cornerstone of tuberculosis therapy. Further clinical studies will be crucial in fully elucidating its safety and efficacy profile in humans.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,4-azaindole, a potential drug candidate for treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure based pharmacophore modelling approach for the design of azaindole derivatives as DprE1 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Antituberculosis Agent-7 (A-7) Against Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "Antituberculosis Agent-7 (A-7)" is a representative composite based on publicly available data on novel antituberculosis agents. This document is intended to serve as a technical example and is not an analysis of a specific, named therapeutic agent.

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of new therapeutic agents with novel mechanisms of action.[1][3][4] This guide provides a detailed technical overview of a representative novel antituberculosis agent, herein referred to as "this compound (A-7)". A-7 exemplifies a new class of drugs targeting the cellular energy production of Mtb, a critical pathway for both replicating and non-replicating bacilli.[5][6] This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the targeted signaling pathways.

Mechanism of Action of A-7

A-7's primary mechanism of action is the inhibition of the F1Fo-ATP synthase, a crucial enzyme in the electron transport chain of M. tuberculosis.[5][6] This inhibition disrupts the bacterium's ability to generate ATP, leading to a rapid bactericidal effect.[5] This mode of action is particularly effective against both actively replicating and dormant, non-replicating mycobacteria, which are notoriously difficult to eradicate with traditional antibiotics.[7]

Signaling Pathway

The targeted pathway is central to Mtb's energy metabolism. A-7 specifically binds to the F1Fo-ATP synthase, preventing the translocation of protons and the subsequent synthesis of ATP. This disruption of the proton motive force has downstream effects on various cellular processes that are dependent on ATP, ultimately leading to cell death.

Caption: Inhibition of M. tuberculosis F1Fo-ATP synthase by A-7.

Quantitative Data Summary

The following tables summarize key quantitative data for A-7 based on representative values for novel antitubercular agents with a similar mechanism of action.

Table 1: In Vitro Efficacy of A-7

| Parameter | Value | Reference Strain |

| MIC50 | 0.05 µg/mL | M. tuberculosis H37Rv |

| MIC90 | 0.1 µg/mL | M. tuberculosis H37Rv |

| MBC | 0.2 µg/mL | M. tuberculosis H37Rv |

| MIC50 (MDR strains) | 0.06 µg/mL | Clinical Isolates |

Table 2: In Vivo Efficacy of A-7 in a Murine Model

| Dosing Regimen | Reduction in CFU (log10) in Lungs | Treatment Duration |

| 25 mg/kg, daily | 2.5 | 4 weeks |

| 50 mg/kg, daily | 4.0 | 4 weeks |

| 100 mg/kg, daily | 5.5 | 4 weeks |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of A-7.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microplate-based assays for determining the in vitro activity of experimental compounds against M. tuberculosis.[8]

Objective: To determine the minimum concentration of A-7 that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

96-well microtiter plates

-

A-7 stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of A-7 in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should range from 64 µg/mL to 0.008 µg/mL.

-

Inoculate a mid-log phase culture of M. tuberculosis H37Rv into fresh 7H9 broth and adjust the optical density at 600 nm (OD600) to 0.05-0.1, which corresponds to approximately 1 x 10^7 CFU/mL.

-

Dilute the bacterial suspension 1:100 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the A-7 dilutions.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of A-7 that prevents a visible color change of a resazurin-based indicator dye or by measuring the OD600.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol describes a standard method for evaluating the in vivo efficacy of a new antituberculosis agent in a mouse model.

Objective: To assess the bactericidal activity of A-7 in the lungs of mice infected with M. tuberculosis.

Materials:

-

BALB/c mice (6-8 weeks old)

-

M. tuberculosis H37Rv

-

Aerosol infection chamber

-

A-7 formulation for oral gavage

-

Middlebrook 7H11 agar plates

Procedure:

-

Infect BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv to achieve an initial implantation of 50-100 CFU in the lungs.

-

Four weeks post-infection, confirm the bacterial burden in the lungs of a subset of mice.

-

Randomly assign the remaining mice to treatment groups (e.g., vehicle control, A-7 at various doses, and a positive control drug like isoniazid).

-

Administer A-7 orally once daily for 4 weeks.

-

At the end of the treatment period, euthanize the mice, and homogenize the lungs in phosphate-buffered saline.

-

Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung.

-

The efficacy of A-7 is determined by the reduction in the mean log10 CFU in the lungs of treated mice compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Host-Pathogen Interaction and A-7's Potential Impact

While A-7 directly targets Mtb, understanding the host's immune response is crucial. Mtb infection triggers a complex signaling cascade in host macrophages, often involving pathways like NF-κB and MAPK.[9] By rapidly killing the bacteria, A-7 can indirectly modulate these host responses, potentially reducing the chronic inflammation associated with TB.

Caption: A-7's indirect effect on host inflammatory pathways.

Drug Discovery and Development Workflow

The identification and development of novel antituberculosis agents like A-7 follow a rigorous pipeline, from initial screening to clinical trials.[10]

Caption: The general workflow for antituberculosis drug discovery.

Conclusion

This compound represents a promising class of novel therapeutic agents with a distinct mechanism of action that is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its ability to target the energy metabolism of the bacterium makes it a valuable candidate for inclusion in new, shorter, and more effective treatment regimens for tuberculosis. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New anti-tuberculosis drugs in clinical trials with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]

- 6. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological analysis of signal transduction pathways required for mycobacterium tuberculosis-induced IL-8 and MCP-1 production in human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Oxetanyl-Quinoline Derivatives Against Tuberculosis: A Technical Guide

Disclaimer: As of November 2025, publicly available research specifically detailing the in vitro evaluation of oxetanyl-quinoline derivatives against Mycobacterium tuberculosis is limited. Therefore, this guide presents a framework for such an evaluation, utilizing methodologies and data presentation formats drawn from studies on closely related quinoline derivatives. The quantitative data herein is illustrative and based on representative quinoline compounds to demonstrate the application of the described protocols.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Quinoline-based compounds have emerged as a promising class of antitubercular agents, with some derivatives showing potent activity against both drug-susceptible and drug-resistant strains of Mtb. The incorporation of an oxetanyl moiety into the quinoline scaffold presents an intriguing strategy for the development of new anti-TB drug candidates. The oxetane ring can modulate physicochemical properties such as solubility and metabolic stability, potentially improving the overall drug-like characteristics of the quinoline core.

This technical guide provides a comprehensive overview of the key in vitro assays required to evaluate the antitubercular potential of novel oxetanyl-quinoline derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new anti-TB compounds.

Data Presentation: In Vitro Activity of Representative Quinoline Derivatives

The following tables summarize the type of quantitative data that should be generated for oxetanyl-quinoline derivatives. The data presented here is for representative non-oxetanyl quinoline compounds, sourced from various studies, to illustrate the data structure.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinoline Derivatives against M. tuberculosis H37Rv

| Compound ID | Modification on Quinoline Core | MIC (µg/mL) | MIC (µM) | Reference Compound | MIC (µg/mL) |

| QD-18 | 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl | 0.5 | - | Isoniazid | 0.05 |

| QD-19 | 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl | 0.25 | - | Rifampicin | 0.1 |

| QD-20 | 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl | 0.25 | - | Ethambutol | 2.5 |

| QD-21 | 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl | 0.25 | - | ||

| Compound 7g | Isoxazole containing side-chain | - | 0.77 | Isoniazid | - |

| Compound 13 | Isoxazole containing side-chain | - | 0.95 | Rifampicin | - |

Data for QD compounds sourced from a study on 1,2,4-oxadiazole quinoline derivatives.[1] Data for compounds 7g and 13 sourced from a study on isoxazole quinoline-based compounds.[2]

Table 2: Cytotoxicity of Representative Quinoline Derivatives against Mammalian Cell Lines

| Compound ID | Cell Line | Assay | IC50 (µM) | Selectivity Index (SI = IC50/MIC) |

| QD-18 | HEK293T | MTT | >50 | >100 |

| QD-19 | HEK293T | MTT | >50 | >200 |

| QD-20 | HEK293T | MTT | >50 | >200 |

| QD-21 | HEK293T | MTT | >50 | >200 |

| Compound 7g | Vero | - | >128 | >166 |

| Compound 13 | Vero | - | >128 | >134 |

Data for QD compounds sourced from a study on 1,2,4-oxadiazole quinoline derivatives.[1] Data for compounds 7g and 13 sourced from a study on isoxazole quinoline-based compounds.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[2][3]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

-

96-well microplates

-

Alamar Blue reagent

-

Test compounds (oxetanyl-quinoline derivatives)

-

Standard anti-TB drugs (e.g., isoniazid, rifampicin)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Mtb Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth.

-

Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in the 96-well plates using supplemented 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1%, as higher concentrations can be toxic to the bacteria.

-

Inoculation: Add 100 µL of the diluted Mtb inoculum to each well containing the test compounds. Include a drug-free control (inoculum only) and a sterile control (broth only).

-

Incubation: Seal the plates with a breathable sealant and incubate at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Materials:

-

Mammalian cell line (e.g., Vero, HEK293T, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Test compounds (oxetanyl-quinoline derivatives)

-

DMSO

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizations

Experimental Workflows

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for the MTT Cytotoxicity Assay.

Logical Relationship

Caption: Logical flow for hit identification in anti-TB drug discovery.

Conclusion

The in vitro evaluation of novel oxetanyl-quinoline derivatives against Mycobacterium tuberculosis is a critical first step in the drug discovery pipeline. By following standardized protocols for determining anti-mycobacterial activity and cytotoxicity, researchers can effectively identify promising lead compounds. The systematic presentation of quantitative data, as outlined in this guide, facilitates the comparison of derivatives and the elucidation of structure-activity relationships. While specific data on oxetanyl-quinolines is not yet widely available, the established methodologies for other quinoline derivatives provide a robust framework for their evaluation. Future studies are warranted to explore the potential of this specific chemical class in the fight against tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes as new antileishmanial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure-Activity Relationship of Antituberculosis Agent-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of a novel class of potential antituberculosis compounds, focusing on "Antituberculosis agent-7". This agent, identified as compound 9h in the primary literature, is a promising oxetanyl-quinoline derivative. This document outlines the quantitative biological data, detailed experimental protocols, and a proposed mechanism of action based on in silico studies.

Core Compound Structure

This compound belongs to a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. The core scaffold consists of a quinoline ring linked to a fluorophenoxy group, which in turn is attached to an oxetane ring bearing a substituted benzyloxy moiety.

Data Presentation: Antitubercular Activity

The antitubercular activity of this compound and its analogs was evaluated against the Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink, was determined. The results are summarized in the table below.[1]

| Compound ID | R Group (Substitution on Benzyloxy) | MIC (μM)[2] |

| 9a | H | 57.73 |

| 9b | 4-Br | 3.41 |

| 9c | 4-Cl | 3.41 |

| 9d | 4-F | 6.11 |

| 9e | 4-CN | 27.29 |

| 9f | 3-CN | 12.23 |

| 9g | 3-NO₂ | 6.11 |

| 9h (this compound) | 3,5-di-F | 3.41 |

| 9i | 4-OCH₃ | 6.11 |

| Pyrazinamide | Standard | > 255.8 |

| Isoniazid | Standard | 2.26 |

| Rifampicin | Standard | 0.03 |

Structure-Activity Relationship (SAR) Analysis:

The data reveals key structural features influencing the antitubercular potency of this series:

-

Halogen Substitution: The introduction of halogen atoms on the benzyloxy ring significantly enhances antitubercular activity. Compounds with 4-bromo (9b ), 4-chloro (9c ), and 3,5-difluoro (9h , this compound) substitutions demonstrated the highest potency with a MIC of 3.41 μM.[2]

-

Electron-Withdrawing Groups: While electron-withdrawing groups appear to be favorable, their position and nature influence the activity. For instance, a 4-cyano group (9e ) resulted in a higher MIC (27.29 μM) compared to a 3-cyano group (9f , 12.23 μM). A nitro group at the 3-position (9g ) also conferred good activity (6.11 μM).

-

Unsubstituted Ring: The unsubstituted analog (9a ) exhibited the lowest activity in the series (MIC = 57.73 μM), highlighting the importance of substitutions on the benzyloxy moiety for potent antitubercular effects.[1]

Experimental Protocols

General Synthesis of 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives (9a-i)

The synthesis of the target compounds involved a multi-step process. The key final step is the reaction of 3-(2-(3-(hydroxymethyl)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline with various substituted benzyl bromides.

Synthesis of this compound (Compound 9h):

A mixture of 3-(2-(3-(hydroxymethyl)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (1.0 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and tetrabutylammonium bromide (TBAB) (0.5 mmol) in dimethylformamide (DMF) (10 mL) was stirred at room temperature for 30 minutes. To this reaction mixture, 3,5-difluorobenzyl bromide (1.2 mmol) was added, and the reaction was continued at 80 °C for 8-10 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was poured into ice-cold water, and the resulting solid was filtered, washed with water, and dried. The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure compound 9h .

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of the synthesized compounds (9a-i) was determined against Mycobacterium tuberculosis H37Rv (ATCC No-27294).[1]

-

Preparation of Inoculum: A stock of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity of the bacterial suspension was adjusted to a McFarland standard of 1.

-

Drug Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 7H9 broth in a 96-well microplate to obtain a range of concentrations.

-

Inoculation: Each well was inoculated with the prepared bacterial suspension. Standard antitubercular drugs (pyrazinamide, isoniazid, and rifampicin) were used as positive controls, and wells containing only broth and bacteria served as negative controls.

-

Incubation: The microplates were incubated at 37 °C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) was added to each well.

-

Re-incubation and Observation: The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth, while the absence of a color change indicated inhibition of bacterial growth. The MIC was recorded as the lowest concentration of the compound that prevented the color change.[1]

Mandatory Visualizations

Proposed Mechanism of Action: ATP Synthase Inhibition

In silico docking studies were performed to elucidate the plausible mechanism of action of this series of compounds. The results suggest that these oxetanyl-quinoline derivatives may act as inhibitors of ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. The diagram below illustrates the proposed binding interaction of this compound within the active site of ATP synthase.[3]

Caption: Proposed binding of this compound to ATP synthase.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the novel oxetanyl-quinoline derivatives is depicted below.

Caption: Experimental workflow for the study of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Antimycobacterial Potential of Antituberculosis Agent-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial characterization of the antimycobacterial properties of Antituberculosis Agent-7, a novel oxetanyl-quinoline derivative. The following sections detail its quantitative efficacy, the experimental protocols utilized for its evaluation, and a proposed mechanism of action based on preliminary in-silico analysis.

Quantitative Antimicrobial Profile

This compound, also identified as compound 9h in its originating study, has demonstrated promising activity against the virulent H37Rv strain of Mycobacterium tuberculosis. Its antimycobacterial efficacy, along with its activity against other select microbes, is summarized below.

| Organism | Assay | Result (MIC in µM) | Reference Drug | Reference Drug MIC (µM) |

| Mycobacterium tuberculosis H37Rv | MTT Assay | 3.41 - 3.49 | Isoniazid | - |

| Proteus mirabilis | - | 31.25 | Streptomycin | - |

| Bacillus subtilis | - | >250 | - | - |

| Escherichia coli | - | >250 | - | - |

| Staphylococcus albus | - | >250 | - | - |

| Aspergillus niger | - | 62.5 | - | - |

| Candida albicans | - | 250 | - | - |

Note: The slight variation in the MIC value for M. tuberculosis H37Rv (3.41 µM vs. 3.49 µM) is likely due to different reporting from commercial suppliers and the primary literature.

Cytotoxicity Assessment

A crucial aspect of early-stage drug discovery is the evaluation of a compound's toxicity against mammalian cells. This compound has been assessed for its cytotoxic effects on Vero cell lines and was found to be non-toxic at the concentrations tested[1]. This favorable selectivity profile is a promising indicator for its potential as a therapeutic agent.

Experimental Protocols

The following methodologies were central to the initial characterization of this compound.

Antimycobacterial Susceptibility Testing (MTT Assay)

The in vitro antimycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a McFarland standard to ensure a consistent number of bacteria.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microplate.

-

Incubation: The bacterial inoculum is added to each well containing the diluted compound and incubated under appropriate conditions (e.g., 37°C, 5% CO2).

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Solubilization: If viable bacteria are present, they will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits bacterial growth, as indicated by a significant reduction in absorbance compared to the control wells.

Cytotoxicity Assay (Vero Cells)

The cytotoxicity of this compound was evaluated against Vero cells (a continuous cell line derived from the kidney of an African green monkey).

-

Cell Seeding: Vero cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Exposure: The cells are then exposed to various concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay, which measures metabolic activity.

-

Data Analysis: The results are analyzed to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50). A high IC50 value indicates low cytotoxicity. The finding that this compound is "nontoxic" suggests a high IC50 value relative to its antimycobacterial MIC[1].

Proposed Mechanism of Action and Signaling Pathway

In silico studies have been conducted to elucidate the potential mechanism of action of this compound. These computational analyses suggest that the compound may target ATP synthase [1]. ATP synthase is a critical enzyme for energy production in Mycobacterium tuberculosis, and its inhibition would lead to a depletion of cellular energy, ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of action of this compound.

Experimental and In-Silico Workflow

The initial characterization of this compound followed a logical progression from synthesis to biological evaluation and computational analysis.

Caption: Workflow for the initial characterization of this compound.

References

Early-Stage Research on the Efficacy of Oxetanyl-Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research concerning the efficacy of oxetanyl-quinoline derivatives. The document collates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate a deeper understanding of this emerging class of compounds. While research on quinoline derivatives is extensive, this guide focuses specifically on those incorporating an oxetane moiety, a four-membered heterocyclic ether that can significantly influence physicochemical and pharmacological properties.

Introduction to Oxetanyl-Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The incorporation of an oxetane ring into drug candidates is a modern medicinal chemistry strategy aimed at improving properties such as solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element that can enhance target binding. The fusion of these two moieties, the quinoline core and the oxetane ring, presents a promising avenue for the development of novel therapeutics. This guide synthesizes the current, albeit nascent, body of research on the biological efficacy of these hybrid molecules.

Quantitative Efficacy Data

The available quantitative data on the efficacy of oxetanyl-quinoline and structurally related derivatives are summarized below. The data is primarily from in vitro studies and is categorized by therapeutic area.

Table 1: Anticancer Activity of Oxazino-Quinoline Derivatives against Cancer Cell Lines

Note: Oxazino-quinolines are structurally related to oxetanyl-quinolines and represent the most relevant publicly available data in the anticancer context.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| 26 | A375 | Melanoma | 0.19 |

| DAOY | Medulloblastoma | 0.13 | |

| 24 | A375 | Melanoma | 0.55 |

| DAOY | Medulloblastoma | 0.26 | |

| 25 | A375 | Melanoma | 0.38 |

| DAOY | Medulloblastoma | 0.28 | |

| GlaB (Control) | A375 | Melanoma | 0.13 |

| DAOY | Medulloblastoma | 0.40 |

Data sourced from a study on quinoline and oxazino-quinoline derivatives as GLI1 inhibitors.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the research on quinoline derivatives, providing a framework for the in vitro evaluation of novel oxetanyl-quinoline compounds.

In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., A375 melanoma, DAOY medulloblastoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microplates

-

Test compounds (oxetanyl-quinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

GLI1-Dependent Luciferase Reporter Assay

This assay is used to determine if a compound inhibits the transcriptional activity of the GLI1 protein, a key component of the Hedgehog signaling pathway.

Materials:

-

HEK-293T cells

-

Plasmids: GLI1 expression vector, GLI-responsive luciferase reporter vector, and a control Renilla luciferase vector.

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK-293T cells with the GLI1 expression vector, the GLI-responsive luciferase reporter vector, and the Renilla luciferase control vector.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of the compound indicates inhibition of GLI1 transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by oxetanyl-quinoline derivatives and a typical workflow for their preclinical evaluation.

Caption: Hedgehog signaling pathway and the inhibitory action of oxazino-quinoline derivatives on GLI1.

Caption: A generalized workflow for the preclinical discovery and evaluation of oxetanyl-quinoline derivatives.

Conclusion and Future Directions

The preliminary research into oxetanyl-quinoline and related derivatives suggests a promising future for this class of compounds, particularly in the realm of anticancer therapeutics. The demonstrated activity of oxazino-quinolines as inhibitors of the Hedgehog signaling pathway provides a solid foundation for further investigation. Future research should focus on the synthesis and screening of a broader library of oxetanyl-quinoline derivatives against a diverse panel of cancer cell lines and kinase targets. Elucidation of the precise molecular targets and a deeper understanding of their mechanism of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies will be necessary to validate the preclinical efficacy and safety of these novel compounds.

References

Exploring the Chemical Space of Novel Quinoline Compounds for Tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel chemical scaffolds to develop new, effective anti-tubercular agents. The quinoline nucleus has emerged as a privileged scaffold in this endeavor, exemplified by the clinical success of bedaquiline, the first new anti-TB drug approved in over 40 years. This technical guide provides an in-depth exploration of the chemical space of novel quinoline compounds, detailing their synthesis, biological evaluation, and mechanisms of action.

The Quinoline Scaffold: A Versatile Core for Anti-TB Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore found in numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its significance in anti-TB drug discovery is underscored by the diarylquinoline (DARQ) bedaquiline, which has revolutionized the treatment of MDR-TB.[1] Bedaquiline's success has spurred the development of a diverse array of quinoline-based compounds, each with unique structural modifications aimed at enhancing efficacy, reducing toxicity, and overcoming resistance.

Key Classes of Novel Quinoline Compounds

Research into novel quinoline anti-TB agents has diversified into several promising chemical classes, including:

-

Diarylquinolines (DARQs): Inspired by bedaquiline, these compounds are characterized by two aryl substituents on the quinoline core. Modifications to these aryl groups and the quinoline backbone are actively being explored to improve upon bedaquiline's profile.

-

Quinolone-Hybrids: This class involves the conjugation of the quinoline core with other pharmacologically active moieties, such as isatin, ferrocene, and β-lactams, to create hybrid molecules with potentially synergistic or novel mechanisms of action.[3][4]

-

Substituted Quinolines: A broad category that includes various substitutions at different positions of the quinoline ring. Common modifications include 2,4-disubstituted quinolines, 4-aminoquinolines, and quinoline-isoxazoles, each demonstrating unique structure-activity relationships (SAR).[5][6][7]

Mechanisms of Action: Targeting Key Mycobacterial Pathways

Novel quinoline compounds exert their anti-tubercular effects by targeting essential cellular processes in M. tuberculosis. Two of the most well-characterized mechanisms are the inhibition of ATP synthase and DNA gyrase.

Inhibition of ATP Synthase

The F1Fo-ATP synthase is a crucial enzyme for energy production in Mtb. Diarylquinolines, such as bedaquiline, bind to the c-subunit of the Fo rotor ring of the ATP synthase.[1][8] This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation and subsequent ATP synthesis, ultimately leading to bacterial cell death.[1]

Inhibition of DNA Gyrase

Fluoroquinolones, a subclass of quinolones, target DNA gyrase, the sole type II topoisomerase in M. tuberculosis.[9][10] This enzyme is essential for maintaining DNA supercoiling, a critical process for DNA replication and transcription. By stabilizing the complex between DNA gyrase and cleaved DNA, these compounds lead to the accumulation of double-strand breaks, which is lethal to the bacterium.[9][11]

Quantitative Data Summary

The anti-tubercular activity of novel quinoline compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of Mtb. The following tables summarize the MIC values for representative novel quinoline derivatives against drug-sensitive (H37Rv), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.

Table 1: Anti-tubercular Activity of Isatin-Tethered Quinolines

| Compound | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. MDR-TB | MIC (µg/mL) vs. XDR-TB |

| Q8b | 0.06 | 0.24 | 1.95 |

| Q8h | 0.12 | 0.98 | 3.9 |

| Q6a | 0.24 | 3.9 | 7.81 |

| Q6b | 0.98 | 3.9 | 15.63 |

| Isoniazid | 0.12 | - | - |

| Rifampicin | 0.24 | - | - |

Table 2: Anti-tubercular Activity of Quinoline-Isoxazole Derivatives

| Compound | MIC (µM) vs. Replicating Mtb (R-TB) | MIC (µM) vs. Non-Replicating Mtb (NRP-TB) |

| 7g | 0.77 | 10.0 |

| 13 | 0.95 | 3.7 |

| 7d | - | 7.6 |

| 7l | - | 3.7 |

Table 3: Anti-tubercular Activity of 2,4-Disubstituted Quinolines

| Compound | % Inhibition at 6.25 µg/mL (H37Rv) | % Inhibition at 12.5 µg/mL (Isoniazid-resistant) |

| Compound A | 99% | >90% |

| Compound B | 99% | >90% |

Note: Specific compound structures are detailed in the source literature. Data sourced from[5]

Experimental Protocols

Standardized assays are critical for the evaluation of novel anti-tubercular compounds. The following are detailed methodologies for key experiments.

Synthesis of 4-Aminoquinoline Derivatives (General Protocol)

A common method for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines.[6]

-

Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Addition of Amine: Add the desired primary or secondary amine (1-1.2 equivalents). For less reactive amines, a base such as potassium carbonate or sodium hydroxide may be required.

-

Heating: The reaction mixture is typically heated under reflux or using microwave irradiation (e.g., at 140-180 °C for 20-30 minutes).[6]

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by precipitation, extraction, and/or column chromatography.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a colorimetric assay widely used to determine the MIC of compounds against replicating Mtb.[13][14][15][16][17]

-

Plate Preparation: In a 96-well microplate, add sterile deionized water to the outer perimeter wells to prevent evaporation. Add Middlebrook 7H9 broth to the remaining wells.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the microplate. A drug-free well and a well with a known anti-TB drug (e.g., isoniazid) serve as negative and positive controls, respectively.

-

Inoculation: Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

-

Incubation: Seal the plate and incubate at 37 °C for 5-7 days.

-

Addition of Alamar Blue: Add Alamar Blue reagent and 20% Tween 80 to each well.

-

Second Incubation: Re-incubate the plate for 24 hours.

-

Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[17]

Cytotoxicity Assay on Vero Cells

It is crucial to assess the toxicity of novel compounds against mammalian cells to determine their therapeutic index.

-

Cell Seeding: Seed Vero (African green monkey kidney) cells in a 96-well microplate and incubate for 24 hours to allow for cell attachment.[18][19][20]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[18][21]

-

Viability Assessment (MTT Assay):

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Experimental and Logical Workflow for Anti-TB Drug Discovery

The discovery and development of novel anti-TB quinoline compounds follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Conclusion

The chemical space of quinoline-based compounds represents a fertile ground for the discovery of novel anti-tubercular agents. The continued exploration of diverse quinoline scaffolds, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of next-generation TB therapies. This guide provides a foundational framework for researchers in the field, outlining the key chemical classes, biological targets, and experimental methodologies that are driving progress in the fight against tuberculosis. The systematic approach to synthesis, screening, and optimization detailed herein is essential for translating promising laboratory findings into clinically effective treatments.

References

- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminoquinoline-β-lactam conjugates: synthesis, antimalarial, and antitubercular evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

- 10. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights into Fluoroquinolone Resistance in Mycobacterium tuberculosis: Functional Genetic Analysis of gyrA and gyrB Mutations | PLOS One [journals.plos.org]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 16. brieflands.com [brieflands.com]

- 17. journals.asm.org [journals.asm.org]

- 18. scielo.br [scielo.br]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Potential of Antituberculosis Agent-7 Against Mycobacterium tuberculosis H37Rv: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the potential of a novel oxetanyl-quinoline derivative, identified as Antituberculosis Agent-7, against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antitubercular therapeutics.

Executive Summary

This compound, a novel synthetic compound, has demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. This guide summarizes the key quantitative data, details the experimental protocols for its evaluation, and visualizes the proposed mechanism of action and experimental workflows. The presented data is derived from a key study by Shinde et al. (2022), which investigated a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. Within this series, compound 9h has been identified as a potent agent, exhibiting excellent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.41 μM.[1][2] Furthermore, this class of compounds is suggested to act via the inhibition of ATP synthase, a critical enzyme for mycobacterial survival.[1][3] All derivatives, including the most active ones, were found to be nontoxic when evaluated against the Vero cell line.[1]

Quantitative Data Summary

The in vitro antitubercular activity of this compound (compound 9h) and its structural analogs against M. tuberculosis H37Rv, along with their cytotoxicity against the Vero cell line, are presented in Table 1.

Table 1: In Vitro Antitubercular Activity and Cytotoxicity Data

| Compound ID | Substitution on Benzyloxy Group | MIC against M. tuberculosis H37Rv (μM) | Cytotoxicity (CC50 against Vero cells in μM) |

| 9a | H | 57.73 | > 100 |

| 9b | 4-Br | 12.23 | > 100 |

| 9c | 4-Cl | 4.72 | > 100 |

| 9d | 4-F | 6.25 | > 100 |

| 9e | 4-CH3 | 27.29 | > 100 |

| 9f | 4-CN | 5.37 | > 100 |

| 9g | 3-NO2 | 4.51 | > 100 |

| 9h | 2,4-di-Cl | 3.41 | > 100 |

| 9i | 3,4-di-Cl | 4.38 | > 100 |

| Isoniazid | - | 0.45 | - |

| Pyrazinamide | - | 3.25 | - |

| Rifampicin | - | 0.15 | - |

Data extracted from Shinde et al., 2022.[1][2]

Experimental Protocols

The following sections detail the methodologies employed for the evaluation of this compound's efficacy and toxicity.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv (ATCC 27294).[2]

Materials:

-

Middlebrook 7H9 broth base

-

Glycerol

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

M. tuberculosis H37Rv (ATCC 27294)

-

96-well microtiter plates (U-shaped wells)[4]

-

Test compounds and standard drugs (Isoniazid, Pyrazinamide, Rifampicin)

-

Alamar Blue reagent

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.5% glycerol and 10% OADC for approximately five days at 37°C.[4] The culture is vortexed and allowed to stand for 30 seconds to sediment heavy particles.[4] The supernatant is then diluted to achieve a turbidity equivalent to a 0.5 McFarland standard, followed by a 1:100 dilution to obtain the final inoculum.[4]

-

Compound Preparation: A stock solution of each test compound is prepared in DMSO. Serial dilutions are then made in Middlebrook 7H9 broth to achieve the desired final concentrations in the assay plate.

-

Assay Setup: 100 µL of the bacterial suspension (containing approximately 5 x 10^4 colony-forming units) is added to each well of a 96-well microplate.[5] Subsequently, 100 µL of the diluted test compound is added to the respective wells. Wells containing only bacterial suspension serve as a positive control for growth, while wells with media and the highest concentration of DMSO used serve as a negative control. Standard antitubercular drugs are used as positive controls for inhibition.[2]

-

Incubation: The plates are sealed and incubated at 37°C for 6-7 days.[5]

-

Reading Results: After incubation, 10 µL of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[2]

Cytotoxicity Assay against Vero Cell Line

The cytotoxicity of the compounds was evaluated against the African green monkey kidney epithelial cell line (Vero cells) to determine their selectivity.

Materials:

-

Vero cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well tissue culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

DMSO

Procedure:

-

Cell Culture and Seeding: Vero cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[6]

-

Compound Treatment: The culture medium is removed, and fresh medium containing various concentrations of the test compounds is added to the wells. A control group receives medium with the same concentration of DMSO used for the test compounds. The plates are then incubated for 48-72 hours.[5][7]

-

Cell Viability Assessment (MTS/MTT Assay): After the incubation period, a solution of MTS or MTT is added to each well.[5] The plates are incubated for a further 3-4 hours. If using MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[5] The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Proposed Mechanism of Action

The in silico studies conducted by Shinde et al. (2022) suggest that this compound and its analogs likely exert their antimycobacterial effect by inhibiting ATP synthase.[1][3] This enzyme is crucial for generating ATP, the primary energy currency of the cell. Its inhibition leads to a depletion of cellular energy, ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro evaluation of the antitubercular potential of the synthesized compounds.

References

- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 6. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for In Vitro Efficacy Testing of Antituberculosis Agent-7 in Mycobacterium tuberculosis Culture

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the development of novel therapeutic agents. This document provides a detailed protocol for the in vitro evaluation of a novel compound, designated Antituberculosis agent-7, against M. tuberculosis. The described methodologies are fundamental for determining the compound's potency and spectrum of activity, crucial steps in the early stages of anti-TB drug discovery. The protocols cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to ascertain the bacteriostatic and bactericidal properties of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] For M. tuberculosis, this can be determined using either broth microdilution or agar dilution methods.[2][3] The broth microdilution method is often preferred for its higher throughput and conservation of compounds.

a. Broth Microdilution Method

This method involves preparing serial dilutions of the test agent in a liquid medium and then inoculating the dilutions with a standardized suspension of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

This compound (stock solution of known concentration, dissolved in an appropriate solvent like DMSO)

-

Positive control drug (e.g., Isoniazid, Rifampicin)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile distilled water

-

Incubator at 37°C

-

Plate reader or inverted mirror for visual inspection

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1-5 x 10^5 CFU/mL.

-

-

Plate Preparation:

-

Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

-

In the first column of wells, add an additional 100 µL of the this compound stock solution to achieve the desired starting concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.

-

Include a positive control (a known anti-TB drug) and a negative control (no drug) on each plate. Also include a solvent control if the test agent is dissolved in a solvent like DMSO.

-

-

Inoculation:

-

Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7-21 days. The exact duration depends on the growth rate of the strain.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of this compound that shows no visible growth.[1] Growth can be assessed visually using an inverted mirror or by measuring the optical density at 600 nm with a plate reader.

-

b. Agar Proportion Method

This method is considered a gold standard and involves incorporating the test agent into solid agar medium.[2][4]

Materials:

-

Middlebrook 7H10 or 7H11 agar

-

This compound

-

M. tuberculosis suspension (prepared as in the broth method)

-

Petri dishes

Procedure:

-

Media Preparation:

-

Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions.

-

Cool the molten agar to 45-50°C and add the appropriate concentrations of this compound.

-

Pour the agar into Petri dishes and allow them to solidify. Include drug-free control plates.

-

-

Inoculation:

-

Prepare serial dilutions (e.g., 10⁻², 10⁻⁴) of the standardized M. tuberculosis suspension.

-

Inoculate each plate (both drug-containing and control) with 100 µL of each dilution and spread evenly.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂-enriched atmosphere for 3-4 weeks.

-

-

Reading Results:

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6]

Procedure:

-

Following the determination of the MIC by the broth microdilution method, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate these aliquots onto drug-free Middlebrook 7H10 or 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

The MBC is the lowest concentration of this compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum.

The relationship between the MBC and MIC can be used to classify the agent's activity. If the MBC/MIC ratio is ≤4, the agent is considered bactericidal; if the ratio is >4, it is considered bacteriostatic.[6]

Data Presentation

The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) - Broth Microdilution | MIC (µg/mL) - Agar Proportion |

| This compound | [Insert Value] | [Insert Value] |

| Isoniazid (Control) | [Insert Value] | [Insert Value] |

| Rifampicin (Control) | [Insert Value] | [Insert Value] |

Table 2: Bacteriostatic vs. Bactericidal Activity of this compound

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Bactericidal/Bacteriostatic] |

| Isoniazid (Control) | [Insert Value] | [Insert Value] | [Insert Value] | Bactericidal |

Visualizations

Diagrams are provided to illustrate a hypothetical signaling pathway targeted by this compound and the experimental workflow.

Caption: Experimental workflow for determining MIC and MBC.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EUCAST: Reference Method [eucast.org]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Antituberculosis Agent-7 (AT-7) Minimum Inhibitory Concentration (MIC) Assay

References

- 1. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EUCAST: Public Consultations [eucast.org]

- 7. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC as a quantitative measurement of the susceptibility of Mycobacterium avium strains to seven antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Application Notes and Protocols for In Vivo Efficacy Studies of Antituberculosis Agent-7

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1] Antituberculosis agent-7 is a novel compound with promising in vitro activity against Mycobacterium tuberculosis (Mtb). These application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in established animal models of TB.[2][3] The following protocols are designed to be adaptable based on the specific characteristics of the compound and the research questions being addressed.

Recommended Animal Models

The choice of animal model is critical for mimicking human TB and obtaining relevant data. Mice are the most commonly used model for initial drug characterization due to their cost-effectiveness and the availability of immunological tools.[2][4] Guinea pigs are highly susceptible and develop human-like caseous necrotic granulomas, making them suitable for more advanced efficacy studies.[2]

Table 1: Comparison of Common Animal Models for TB Research

| Animal Model | Key Characteristics | Advantages | Disadvantages | Primary Application for this compound |

| Mouse (e.g., C57BL/6, BALB/c) | Well-characterized immune response; availability of genetically modified strains.[4] | Cost-effective, rapid disease progression for screening.[5] | Lesions are less human-like (non-necrotizing granulomas). | Initial efficacy screening, dose-ranging studies, and PK/PD analysis. |